

# Gemlapodect (NOE-105): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Gemlapodect |           |
| Cat. No.:            | B8597692    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Gemlapodect** (NOE-105) is an investigational, first-in-class, selective phosphodiesterase-10A (PDE10A) inhibitor currently in mid-stage clinical development for the treatment of Tourette Syndrome (TS) and Childhood Onset Fluency Disorder (stuttering).[1][2] By modulating dopamine signaling in the striatum, **Gemlapodect** presents a novel therapeutic approach to these neurological disorders.[3][4] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, mechanism of action, and clinical trial findings for **Gemlapodect**.

## Introduction

Tourette Syndrome is a neurodevelopmental disorder characterized by involuntary motor and vocal tics.[5] Current treatments, primarily antipsychotics that act as dopamine D2 receptor antagonists, are often associated with significant side effects, including metabolic abnormalities.[6][7] **Gemlapodect** offers a targeted approach by inhibiting PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[3] This inhibition is intended to modulate, rather than block, dopamine D2 receptor signaling, potentially leading to a more favorable safety and tolerability profile.[6]



## **Pharmacodynamics: Mechanism of Action**

**Gemlapodect**'s primary pharmacodynamic effect is the selective inhibition of the PDE10A enzyme. PDE10A is a key regulator of intracellular signaling cascades in the striatum by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][8]

The inhibition of PDE10A by **Gemlapodect** leads to an accumulation of intracellular cAMP and cGMP.[3][8] This, in turn, modulates the activity of downstream signaling pathways, including the protein kinase A (PKA) pathway. The ultimate effect is a fine-tuning of dopamine D2 receptor signaling, which is thought to be overactive in conditions like Tourette Syndrome.[6]

## **Signaling Pathway**

The mechanism of action of **Gemlapodect** within the striatal medium spiny neurons is multifaceted:

- Inhibition of PDE10A: Gemlapodect selectively binds to and inhibits the PDE10A enzyme.
- Increased Cyclic Nucleotides: This inhibition prevents the breakdown of cAMP and cGMP, leading to their accumulation within the neuron.[3][8]
- Modulation of Dopamine D2 Receptor Signaling: The elevated levels of cyclic nucleotides, particularly cAMP, influence the PKA signaling cascade, which in turn modulates the excitability of medium spiny neurons and refines the regulation of dopamine pathways.[3][8]







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 2. Gemlapodect by Noema Pharma for Stammering (Stuttering): Likelihood of Approval [pharmaceutical-technology.com]
- 3. What is the therapeutic class of Gemlapodect? [synapse.patsnap.com]
- 4. What clinical trials have been conducted for Gemlapodect? [synapse.patsnap.com]
- 5. noemapharma.com [noemapharma.com]
- 6. noemapharma.com [noemapharma.com]
- 7. noemapharma.com [noemapharma.com]
- 8. jneurosci.org [jneurosci.org]
- To cite this document: BenchChem. [Gemlapodect (NOE-105): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8597692#a-pharmacokinetics-and-pharmacodynamics-of-gemlapodect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com